4-(Trityloxy)benzaldehyde

Hydroxyl Protection Synthetic Yield Trityl Ether

4-(Trityloxy)benzaldehyde is a key intermediate for selective multi-step synthesis. Its bulky trityl group provides superior steric shielding, enabling clean aldehyde transformations without phenol interference. Validated as the starting material for patented Pterostilbene synthesis (92% yield), it outperforms benzyl/silyl alternatives via mild acid cleavage (1-5% TFA). ≥97% purity ensures batch consistency. Request a quote.

Molecular Formula C26H20O2
Molecular Weight 364.4 g/mol
CAS No. 892112-24-2
Cat. No. B1339118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trityloxy)benzaldehyde
CAS892112-24-2
Molecular FormulaC26H20O2
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C=C4)C=O
InChIInChI=1S/C26H20O2/c27-20-21-16-18-25(19-17-21)28-26(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-20H
InChIKeyYXWHPUQQTIIFGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trityloxy)benzaldehyde (CAS 892112-24-2) as a Sterically Defined Aromatic Aldehyde Building Block


4-(Trityloxy)benzaldehyde (CAS 892112-24-2), also known as 4-(triphenylmethoxy)benzaldehyde, is an aromatic aldehyde featuring a triphenylmethyl (trityl) ether moiety at the para position. This structural configuration confers a unique combination of a reactive aldehyde handle and a bulky, acid-labile protecting group . The compound serves as a versatile intermediate in multi-step organic syntheses, particularly where the para-hydroxybenzaldehyde core must be temporarily masked to enable selective transformations at other sites [1]. It is commercially available at research-grade purities (≥95-97%) from multiple reputable suppliers, establishing it as an accessible and standardized starting material for complex molecule construction .

Why Unprotected 4-Hydroxybenzaldehyde and Alternative Protecting Groups are Inadequate Substitutes for 4-(Trityloxy)benzaldehyde


Direct substitution of 4-(Trityloxy)benzaldehyde with its unprotected parent, 4-hydroxybenzaldehyde, or other hydroxyl-protected analogs is not chemically feasible in many multi-step syntheses due to fundamental differences in reactivity, steric bulk, and deprotection orthogonality. The unprotected phenol in 4-hydroxybenzaldehyde is highly nucleophilic and will participate in side reactions under basic, oxidative, or electrophilic conditions, compromising yield and purity [1]. While other protecting groups like benzyl (Bn) or silyl ethers (e.g., TBDMS) can mask the phenol, they introduce distinct liabilities. Benzyl ethers typically require harsh hydrogenolysis for removal, which is incompatible with many functional groups and catalysts [2]. Silyl ethers, while base-stable, are often labile to fluoride sources and can undergo premature cleavage under mildly acidic or aqueous conditions [3]. In contrast, the trityl group offers a unique profile: it is installed in high yield, provides substantial steric shielding to direct regioselectivity, and is cleaved rapidly under mild, orthogonal acidic conditions (e.g., 1-5% TFA), enabling precise control in complex synthetic sequences [4].

Quantitative Differentiation of 4-(Trityloxy)benzaldehyde: Comparative Performance Data


Superior Synthetic Yield in Protection of 4-Hydroxybenzaldehyde Compared to Benzyl-Type Protecting Groups

The synthesis of 4-(Trityloxy)benzaldehyde via reaction of 4-hydroxybenzaldehyde with triphenylmethyl chloride under basic conditions proceeds with a reported yield of 92% . In comparison, the regioselective protection of the structurally analogous 3,4-dihydroxybenzaldehyde with benzyl, p-methoxybenzyl, and other benzyl-type halides under similar basic conditions achieved yields ranging from 67% to 75% [1]. This quantitative difference demonstrates that the trityl protection step is more efficient, minimizing material loss at a critical early stage of a synthetic route.

Hydroxyl Protection Synthetic Yield Trityl Ether

Enabling High-Yielding Synthesis of Pterostilbene via Orthogonal Deprotection Strategy

In a patented synthetic route to the bioactive stilbenoid Pterostilbene, 4-(Trityloxy)benzaldehyde is employed as a key intermediate to protect the 4'-hydroxyl group during a Wittig-Horner olefination step [1]. This sequence leverages the trityl group's stability to the strong base (e.g., NaH) required for phosphonate ylide generation, which would be incompatible with an unprotected phenol or a base-labile silyl ether [2]. The final step involves a facile detritylation under mild acidic conditions to liberate the target Pterostilbene, a step that is orthogonal to the rest of the molecule. The patent explicitly states this route provides "high yield" and "gentle reaction conditions" suitable for industrial scale-up, distinguishing it from other reported syntheses of Pterostilbene that suffer from lower yields or harsher conditions [3].

Pterostilbene Stilbenoid Total Synthesis

Orthogonal Deprotection Kinetics: Rapid Cleavage Under Mild Acidic Conditions

The trityl ether group in 4-(Trityloxy)benzaldehyde can be removed using mild acidic conditions, such as 1-5% trifluoroacetic acid (TFA) in dichloromethane, typically achieving complete deprotection within 15-30 minutes at room temperature [1]. This rapid kinetics under mild conditions is a hallmark of the trityl group. In contrast, benzyl (Bn) ethers require more forcing conditions for removal, typically hydrogenolysis over a palladium catalyst under H2 pressure, which can be incompatible with substrates containing alkenes, alkynes, or certain heterocycles [2]. Silyl ethers like tert-butyldimethylsilyl (TBDMS), while acid-labile, are generally more stable to mild TFA treatment and require stronger acids or fluoride sources (e.g., TBAF) for efficient cleavage, limiting their orthogonality [3]. This predictable and rapid acid lability makes 4-(Trityloxy)benzaldehyde a preferred choice in synthetic sequences requiring precise control over the timing of deprotection.

Deprotection Orthogonality Trityl Ether

Primary Application Scenarios for 4-(Trityloxy)benzaldehyde Derived from Quantitative Evidence


Key Intermediate in the High-Yield Synthesis of Pterostilbene and Related Stilbenoids

4-(Trityloxy)benzaldehyde is a validated starting material in a patented, high-yielding synthetic route for Pterostilbene, a bioactive stilbenoid with anti-fungal and potential anti-cancer properties [1]. The trityl-protected aldehyde is essential for a Wittig-Horner olefination step, where the bulky, base-stable protecting group prevents unwanted phenol deprotonation and ensures high coupling efficiency. The subsequent mild acid-catalyzed detritylation cleanly liberates the target compound, a strategy that is demonstrably more efficient and scalable than alternative routes [2]. This application scenario is directly supported by evidence of the compound's role in enabling a robust synthetic sequence and its superior deprotection orthogonality.

A Preferred Building Block for Regioselective Transformations on Polyfunctional Aromatic Scaffolds

In complex molecule synthesis, the use of 4-(Trityloxy)benzaldehyde is prioritized when a reactive aldehyde is required in the presence of other nucleophilic or sensitive groups. The 92% yield achieved in its synthesis from 4-hydroxybenzaldehyde demonstrates its efficient preparation, while its well-characterized, rapid deprotection kinetics (15-30 minutes with mild acid) provide a predictable and orthogonal handle for late-stage functionalization . This makes it a superior alternative to unprotected 4-hydroxybenzaldehyde, which would suffer from side reactions, or to benzyl- or silyl-protected analogs, which require less compatible cleavage conditions [3]. This scenario is directly supported by cross-study comparable yield data and class-level inference on deprotection orthogonality.

A Research-Grade Reagent for Solid-Phase and Combinatorial Chemistry

The trityl group is a cornerstone of solid-phase synthesis, particularly in oligonucleotide and peptide chemistry, due to its acid lability and the ease of monitoring deprotection via the release of the chromophoric trityl cation [4]. 4-(Trityloxy)benzaldehyde extends this utility to aromatic aldehyde building blocks. The compound can be anchored to a solid support or used as a solution-phase reagent, with the trityl group providing enhanced lipophilicity to aid in intermediate purification [5]. The rapid and quantitative cleavage of the trityl group under mild acidic conditions (1-5% TFA) is ideal for automated synthesizers, making this compound a valuable asset in library synthesis and high-throughput experimentation. This application is supported by class-level evidence of trityl group behavior in solid-phase contexts and its established deprotection kinetics.

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